

All-E-Heptaprenol (CAS: 32304-16-8): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	all-E-Heptaprenol	
Cat. No.:	B116763	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-E-Heptaprenol is a naturally occurring polyprenol, a class of isoprenoid alcohols, characterized by a long chain of seven isoprene units, all in the trans (E) configuration.[1] This specific stereochemistry imparts a relatively linear and rigid molecular structure, which is crucial for its biological functions.[1] Primarily found in bacteria and plants, all-E-heptaprenol plays a vital role as a biosynthetic precursor to essential molecules such as menaquinone-7 (a form of Vitamin K2) and in some organisms, ubiquinone-7 (a type of Coenzyme Q).[1] Its unique structure and biological significance have made it a subject of interest in biochemical research, particularly in the study of bacterial cell wall synthesis and as a potential therapeutic agent.[2] [3] This guide provides an in-depth overview of the technical information available for all-E-Heptaprenol.

Physicochemical Properties

All-E-Heptaprenol is a viscous, oily liquid at room temperature. Its lipophilic nature dictates its solubility primarily in organic solvents. While precise quantitative solubility data is not extensively documented in publicly available literature, it is known to be soluble in chlorinated solvents and lower alcohols.



Property	Value	Source(s)
Molecular Formula	C35H58O	[1]
Molecular Weight	494.83 g/mol	[1]
Appearance	Viscous liquid/Oil	[1]
Boiling Point (Predicted)	583.7 ± 19.0 °C	[1]
Density (Predicted)	0.887 ± 0.06 g/cm ³	[1]
pKa (Predicted)	14.42 ± 0.10	[1]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, and ethanol. Limited solubility in water.	[1]
Storage Temperature	-20°C	

Synthesis and Purification

The chemical synthesis of **all-E-heptaprenol** is typically achieved through a chain-lengthening approach, starting from shorter polyprenol precursors.[1] A general methodology involves the iterative addition of isoprene units while maintaining the all-trans configuration of the double bonds.

Experimental Protocol: Synthesis by Chain Lengthening

This protocol is a generalized representation based on methods described for polyprenol synthesis.[4] Specific yields and reaction conditions may vary.

Materials:

- Geranylgeraniol (as a starting C20 precursor)
- · Thionyl chloride or Phosphorus tribromide
- Acetoacetic ester



- Sodium ethoxide
- Sodium acetylide
- Lindlar's catalyst
- Appropriate solvents (e.g., diethyl ether, hexane, ethanol)

Procedure:

- Halogenation: Convert the starting polyprenol (e.g., geranylgeraniol) to its corresponding halide by reacting with a halogenating agent like thionyl chloride or phosphorus tribromide.
- Acetoacetic Ester Synthesis: React the polyprenyl halide with the sodium salt of acetoacetic ester to form a β-keto ester.
- Hydrolysis and Decarboxylation: Saponify the ester and subsequently decarboxylate the resulting β-keto acid to yield a ketone with an extended isoprenoid chain.
- Acetylene Addition: React the ketone with sodium acetylide to introduce a terminal alkyne.
- Partial Hydrogenation: Selectively hydrogenate the alkyne to an alkene using Lindlar's catalyst to form the next-higher polyprenol with a cis-double bond.
- Isomerization (if necessary): If a cis-isomer is formed, it may need to be isomerized to the all-trans form.
- Iteration: Repeat steps 1-6 to add further isoprene units until the desired C35 chain length of heptaprenol is achieved.

Purification: High-Performance Liquid Chromatography (HPLC)

Purification of the synthesized **all-E-heptaprenol** from reaction byproducts and other isomers is critical. Reversed-phase HPLC is a commonly employed technique.[1]

Methodology:



- Column: A C18 reversed-phase column is suitable for separating polyprenols.
- Mobile Phase: A gradient of organic solvents is typically used. For example, a gradient of methanol and isopropanol in water, or methanol and hexane.
- Detection: UV detection at a low wavelength (e.g., 210 nm) is effective for detecting the double bonds in the polyprenol chain.[4]
- Sample Preparation: The crude product is dissolved in a small volume of a compatible organic solvent (e.g., chloroform/methanol mixture) before injection.[1]

Analytical Characterization Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of **all-E-Heptaprenol**.

¹H NMR:

- Olefinic protons: Resonances in the range of δ 5.0-5.2 ppm are characteristic of the vinyl protons.
- Allylic methylene protons: Signals around δ 2.0-2.1 ppm correspond to the methylene groups adjacent to the double bonds.
- Methyl protons: Multiple singlets between δ 1.6-1.7 ppm are assigned to the methyl groups attached to the double bonds.
- Terminal hydroxyl methylene protons: A doublet around δ 4.1 ppm is indicative of the CH₂OH group.

13C NMR:

- Olefinic carbons: Signals in the region of δ 120-140 ppm.
- Allylic carbons: Resonances around δ 25-40 ppm.
- Methyl carbons: Signals typically appear between δ 16-25 ppm.



Terminal hydroxyl methylene carbon: A peak around δ 59 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

- Molecular Ion: In electron ionization (EI-MS), the molecular ion peak (M+) is expected at m/z 494.8. However, due to the lability of the alcohol, this peak may be weak or absent.
- Fragmentation: Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and cleavage of the carbon-carbon bonds along the isoprenoid chain, leading to a series of fragment ions separated by 68 Da (the mass of an isoprene unit).

Biological Significance and Signaling Pathways

All-E-Heptaprenol, in its diphosphorylated form (heptaprenyl diphosphate), is a key intermediate in the isoprenoid biosynthesis pathway. This pathway is responsible for the synthesis of a wide variety of essential molecules.

Menaquinone-7 (Vitamin K2) Biosynthesis

In many bacteria, including Bacillus subtilis, all-E-heptaprenyl diphosphate serves as the precursor for the C35 side chain of menaquinone-7 (MK-7). The enzyme heptaprenyl diphosphate synthase catalyzes the sequential condensation of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to form all-E-heptaprenyl diphosphate. This side chain is then attached to the menaquinone ring precursor.

Menaquinone-7 Biosynthesis Pathway

Ubiquinone-7 Biosynthesis

In some microorganisms, a similar process occurs where all-E-heptaprenyl diphosphate provides the isoprenoid tail for ubiquinone-7 (Coenzyme Q7). This process is crucial for the electron transport chain in these organisms.

Ubiquinone-7 Biosynthesis Pathway

Experimental Protocols for Biological Activity



Heptaprenyl Diphosphate Synthase Assay

This assay measures the activity of the enzyme responsible for synthesizing all-E-heptaprenyl diphosphate.

Materials:

- Purified heptaprenyl diphosphate synthase
- (E,E)-Farnesyl diphosphate (FPP)
- [14C]-Isopentenyl diphosphate ([14C]-IPP)
- Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)
- · Quenching solution (e.g., HCl)
- Organic solvent for extraction (e.g., n-butanol or ethyl acetate)
- Scintillation cocktail and counter

Procedure:

- Prepare a reaction mixture containing the assay buffer, FPP, and the enzyme.
- Initiate the reaction by adding [14C]-IPP.
- Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
- Stop the reaction by adding the quenching solution.
- Extract the radiolabeled polyprenyl diphosphate product with the organic solvent.
- Measure the radioactivity in the organic phase using a scintillation counter.
- Calculate the enzyme activity based on the amount of incorporated [14C]-IPP.



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